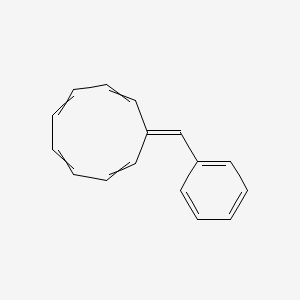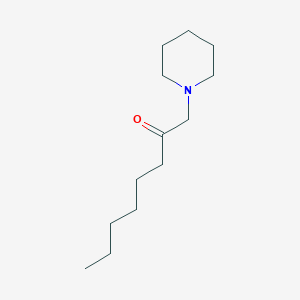
2-Octanone, 1-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octanone, 1-(1-piperidinyl)- is an organic compound that features a piperidine ring attached to an octanone backbone. This compound is part of the broader class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 1-(1-piperidinyl)- typically involves the reaction of 2-octanone with piperidine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where piperidine acts as the nucleophile attacking the carbonyl carbon of 2-octanone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, often involving hydrogenation steps to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Octanone, 1-(1-piperidinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the ketone group into a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Octanone, 1-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Octanone, 1-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
2-Octanone: A simpler ketone without the piperidine ring, used in the fragrance industry.
1-Piperidinyl derivatives: Compounds like 1-(2-pyridyl)piperidine, which have different substituents on the piperidine ring and exhibit different biological activities
Uniqueness
2-Octanone, 1-(1-piperidinyl)- is unique due to the combination of the octanone backbone and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from organic synthesis to medicinal chemistry .
Properties
CAS No. |
108656-79-7 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-piperidin-1-yloctan-2-one |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-6-9-13(15)12-14-10-7-5-8-11-14/h2-12H2,1H3 |
InChI Key |
OKIFDCRIROYXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



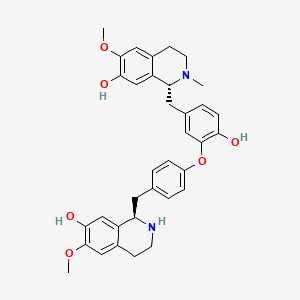
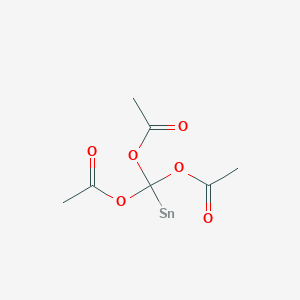
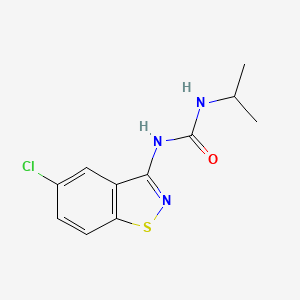
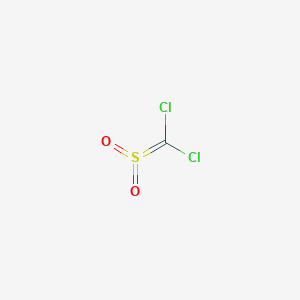
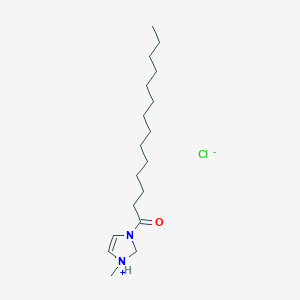

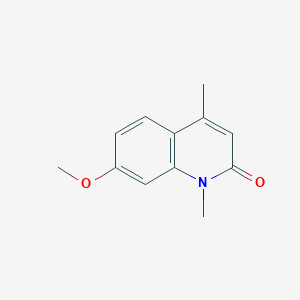
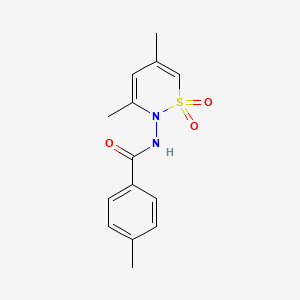
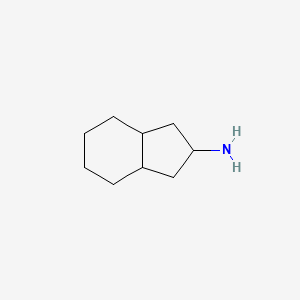
![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)
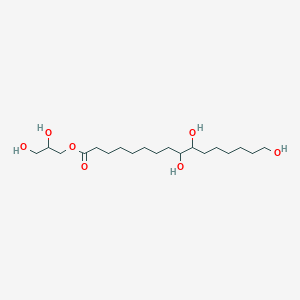
![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
